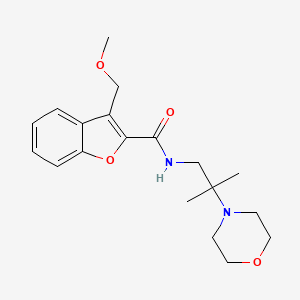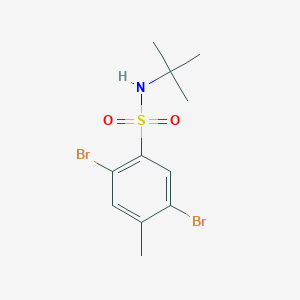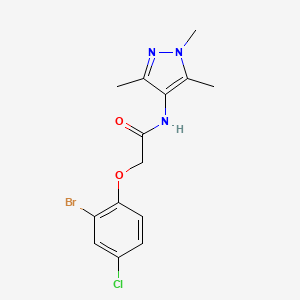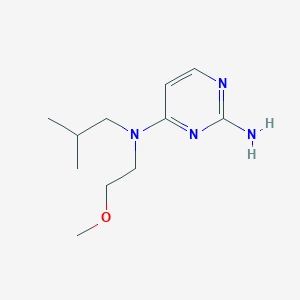
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide: is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with an appropriate acylating agent. One common method is the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
科学的研究の応用
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzoxazole derivatives have been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
類似化合物との比較
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamide
- Indole derivatives
Comparison: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Compared to other benzoxazole derivatives, it may exhibit different binding affinities and selectivities towards molecular targets. Indole derivatives, although structurally different, share some similar biological activities, such as antimicrobial and anticancer properties .
特性
IUPAC Name |
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-14-10-6-9(13-8(3)15)4-5-11(10)16-12/h4-7H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFARDZPUJDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-(7-oxabicyclo[2.2.1]heptan-2-yl)pyridin-2-amine](/img/structure/B7602700.png)
![4-[(4-Tert-butylazepan-1-yl)methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7602704.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]-N,3-dimethylbenzamide](/img/structure/B7602710.png)
![N-[(3-chloro-2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B7602720.png)




![N-[2-(4-hydroxyphenyl)ethyl]-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B7602756.png)
![5-chloro-N-[(3-chlorophenyl)methyl]-2-methoxypyrimidin-4-amine](/img/structure/B7602776.png)
![3-(Thieno[3,2-b]thiophene-5-carbonylamino)propanoic acid](/img/structure/B7602782.png)
![2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)-methylamino]-N,N-diethylacetamide](/img/structure/B7602788.png)

